2-[(2-Pentadecylphenoxy)methyl]oxirane
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Overview
Description
2-[(2-Pentadecylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a long alkyl chain attached to a phenoxy group, which is further connected to the oxirane ring. The presence of the long alkyl chain imparts unique properties to the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pentadecylphenoxy)methyl]oxirane typically involves the reaction of 2-pentadecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pentadecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Halogenation and other substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Nucleophiles: Water, methanol, ethanol, ammonia
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reaction Conditions: Mild acidic or basic conditions for ring-opening reactions; elevated temperatures for oxidation reactions
Major Products
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amino Alcohols: Formed from ring-opening with amines
Ketones and Carboxylic Acids: Formed from oxidation reactions
Scientific Research Applications
2-[(2-Pentadecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[(2-Pentadecylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity. The long alkyl chain enhances the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure but with a shorter alkyl chain.
2-[(2-Methoxyphenoxy)methyl]oxirane: Contains a methoxy group instead of a pentadecyl group.
2-[(2-Propenyloxy)methyl]oxirane: Features an allyl group instead of a pentadecyl group.
Uniqueness
2-[(2-Pentadecylphenoxy)methyl]oxirane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its potential applications in surfactants, coatings, and drug delivery systems. The combination of the oxirane ring and the phenoxy group further diversifies its chemical reactivity compared to similar compounds.
Properties
CAS No. |
50985-52-9 |
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Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[(2-pentadecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19-24(22)26-21-23-20-25-23/h15-16,18-19,23H,2-14,17,20-21H2,1H3 |
InChI Key |
XSXNUTXFOWLFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
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